![molecular formula C13H36O7Si5 B582873 Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane CAS No. 144739-99-1](/img/structure/B582873.png)
Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane is a siloxane compound with the molecular formula C13H36O7Si5. This compound is known for its unique structure, which includes multiple silicon-oxygen bonds and methoxy groups. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane typically involves the reaction of vinyltrimethoxysilane with octamethylcyclotetrasiloxane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like platinum or palladium.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane involves its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets. The methoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds, leading to the formation of complex polymeric structures .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar silicon-oxygen bonds but lacks the methoxy groups.
Vinyltrimethoxysilane: Contains vinyl and methoxy groups but has a simpler structure compared to Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane.
Uniqueness
This compound is unique due to its combination of vinyl and methoxy groups along with a complex siloxane backbone. This structure provides it with unique reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
144739-99-1 |
|---|---|
Molecular Formula |
C13H36O7Si5 |
Molecular Weight |
444.849 |
IUPAC Name |
ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane |
InChI |
InChI=1S/C13H36O7Si5/c1-13-25(15-3,16-4)20-24(11,12)19-23(9,10)18-22(7,8)17-21(5,6)14-2/h13H,1H2,2-12H3 |
InChI Key |
XLPSPGYOOZODDG-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


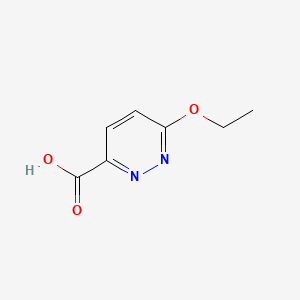
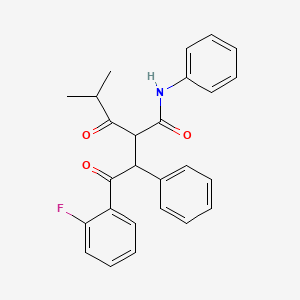
![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)

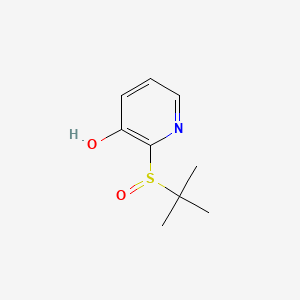

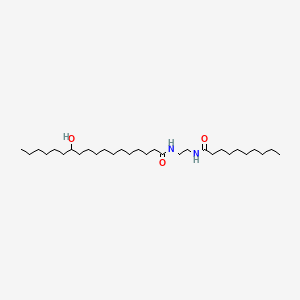
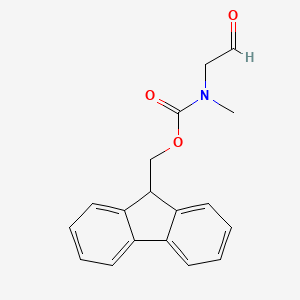
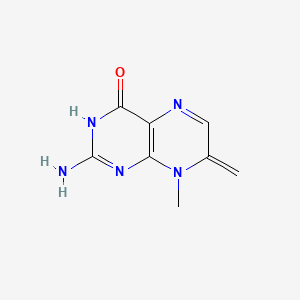
![N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)
